pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 is a peptide consisting of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence is notable for its potential roles in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is coupled to the chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Peptides can be reduced at disulfide bonds if present, though this particular peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with different amino acids.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups if disulfide bonds are present.
Substitution: Peptide analogs with altered sequences.
Wissenschaftliche Forschungsanwendungen
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of peptide-based drugs and biochemical assays.
Wirkmechanismus
The mechanism by which pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 exerts its effects involves binding to specific receptors or interacting with other proteins. The molecular targets and pathways can vary depending on the biological context, but common pathways include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Modulation: Interaction with enzymes to alter their activity.
Receptor Binding: Binding to cell surface receptors to initiate a cellular response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2: Another peptide with a similar sequence but different biological activity.
pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2: A variant with a threonine residue instead of alanine.
Uniqueness
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: is unique due to its specific sequence, which determines its distinct biological activity and potential therapeutic applications. The presence of specific amino acids like tryptophan and phenylalanine contributes to its unique properties.
Eigenschaften
Molekularformel |
C43H57N11O11 |
---|---|
Molekulargewicht |
904.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
KMVRKMSUXFKTDO-RKNQSKIKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.